2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid
Description
Properties
IUPAC Name |
5-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKRJQCYDKDOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to facilitate the formation of the Boc-protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further modification of the molecule. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Functional Group Impacts
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid, often abbreviated as Boc-5-cyanopentanoic acid, is a compound with significant implications in biochemical research and pharmaceutical development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Molecular Formula : CHNO
- Molecular Weight : 242.27 g/mol
- CAS Number : 1822534-79-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to safeguard amine functionalities during peptide synthesis. This characteristic enhances its utility in various biochemical applications.
The biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid primarily revolves around its role as a biochemical intermediate. The Boc group allows for selective reactions without interference from the amine group. This selectivity is crucial in synthesizing peptides and studying enzyme mechanisms.
Biochemical Pathways
Current research has not fully elucidated the specific biochemical pathways influenced by this compound. However, its applications in enzyme studies suggest potential interactions with various metabolic pathways, particularly those involving amino acids and peptide synthesis.
Applications in Research and Medicine
- Enzyme Mechanisms : The compound is employed in the investigation of enzyme mechanisms, particularly those related to amino acid metabolism.
- Pharmaceutical Development : It serves as an intermediate in synthesizing peptide-based drugs, offering a pathway to develop new therapeutics.
- Protein Interactions : Researchers utilize it to study protein interactions, which are critical for understanding cellular processes and developing targeted therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-{[(Tert-butoxy)carbonyl]amino}-4-cyanobutanoic acid | Structure | Shorter carbon chain |
| 2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid | Structure | Longer carbon chain |
The presence of the Boc group provides stability and enhances selectivity during chemical reactions, distinguishing it from other derivatives.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- A study demonstrated that derivatives of related amino acids could enhance antibiotic efficacy against E. coli, suggesting potential applications in combating antibiotic resistance .
- Another investigation focused on the synthesis of analogs that exhibited varying degrees of biological activity, emphasizing the importance of structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
